molecular formula C18H22N4O4S B3588423 7-[(3,4-DIETHOXYPHENYL)METHYL]-1,3-DIMETHYL-8-SULFANYL-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE

7-[(3,4-DIETHOXYPHENYL)METHYL]-1,3-DIMETHYL-8-SULFANYL-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE

Cat. No.: B3588423
M. Wt: 390.5 g/mol
InChI Key: ACSPFFYMYXEKAN-UHFFFAOYSA-N
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Description

7-[(3,4-DIETHOXYPHENYL)METHYL]-1,3-DIMETHYL-8-SULFANYL-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE is a complex organic compound with a unique structure that includes a purine core substituted with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-[(3,4-DIETHOXYPHENYL)METHYL]-1,3-DIMETHYL-8-SULFANYL-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the purine core: This can be achieved through the condensation of appropriate amines and aldehydes, followed by cyclization.

    Introduction of the sulfanyl group: This step often involves the use of thiol reagents under controlled conditions to ensure selective substitution.

    Attachment of the diethoxyphenylmethyl group: This is usually done through a Friedel-Crafts alkylation reaction, using diethoxybenzene and a suitable alkylating agent.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of efficient purification methods to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

7-[(3,4-DIETHOXYPHENYL)METHYL]-1,3-DIMETHYL-8-SULFANYL-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced at the purine core or the phenyl ring using reducing agents like lithium aluminum hydride.

    Substitution: The diethoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, nucleophiles such as amines or thiols.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced purine derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

7-[(3,4-DIETHOXYPHENYL)METHYL]-1,3-DIMETHYL-8-SULFANYL-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Used in the development of new materials or as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 7-[(3,4-DIETHOXYPHENYL)METHYL]-1,3-DIMETHYL-8-SULFANYL-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE involves its interaction with specific molecular targets. These may include:

    Enzymes: The compound may inhibit or activate certain enzymes by binding to their active sites.

    Receptors: It may bind to specific receptors on cell surfaces, triggering a cascade of intracellular events.

    Pathways: The compound may modulate various biochemical pathways, leading to changes in cellular function.

Comparison with Similar Compounds

Similar Compounds

    3,4-Dimethoxyphenethylamine: An analogue with similar structural features but different functional groups.

    1-[(3,4-diethoxyphenyl)methyl]-6,7-diethoxyisoquinoline: Another compound with a similar diethoxyphenylmethyl group but a different core structure.

Uniqueness

7-[(3,4-DIETHOXYPHENYL)METHYL]-1,3-DIMETHYL-8-SULFANYL-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE is unique due to its combination of a purine core with a sulfanyl group and a diethoxyphenylmethyl substituent. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Properties

IUPAC Name

7-[(3,4-diethoxyphenyl)methyl]-1,3-dimethyl-8-sulfanylidene-9H-purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N4O4S/c1-5-25-12-8-7-11(9-13(12)26-6-2)10-22-14-15(19-17(22)27)20(3)18(24)21(4)16(14)23/h7-9H,5-6,10H2,1-4H3,(H,19,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACSPFFYMYXEKAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)CN2C3=C(NC2=S)N(C(=O)N(C3=O)C)C)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-[(3,4-DIETHOXYPHENYL)METHYL]-1,3-DIMETHYL-8-SULFANYL-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE
Reactant of Route 2
Reactant of Route 2
7-[(3,4-DIETHOXYPHENYL)METHYL]-1,3-DIMETHYL-8-SULFANYL-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE
Reactant of Route 3
Reactant of Route 3
7-[(3,4-DIETHOXYPHENYL)METHYL]-1,3-DIMETHYL-8-SULFANYL-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE
Reactant of Route 4
Reactant of Route 4
7-[(3,4-DIETHOXYPHENYL)METHYL]-1,3-DIMETHYL-8-SULFANYL-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE
Reactant of Route 5
7-[(3,4-DIETHOXYPHENYL)METHYL]-1,3-DIMETHYL-8-SULFANYL-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE
Reactant of Route 6
Reactant of Route 6
7-[(3,4-DIETHOXYPHENYL)METHYL]-1,3-DIMETHYL-8-SULFANYL-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE

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